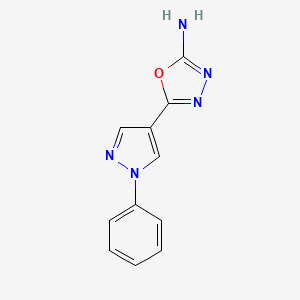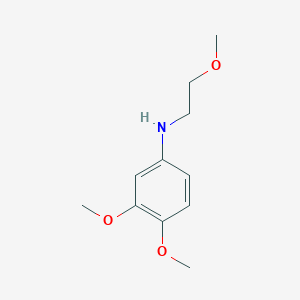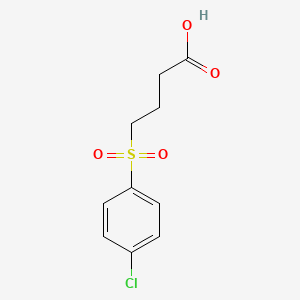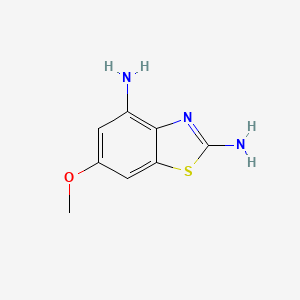
5-(1-phényl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities
Applications De Recherche Scientifique
5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and antitubercular activities. It has been studied for its potential use in developing new antibiotics and antifungal agents.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other heterocyclic compounds, which can be used in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the desired oxadiazole derivative . The reaction conditions often include the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkyl halides, or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Mécanisme D'action
The mechanism of action of 5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors, modulating their activity and influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-phenyl-1H-pyrazol-4-yl)-nicotinamide: This compound shares a similar pyrazole structure but differs in the presence of a nicotinamide group.
5-amino-pyrazoles: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine is unique due to its fused oxadiazole ring, which imparts distinct chemical properties and enhances its biological activity. This structural feature differentiates it from other pyrazole derivatives and contributes to its potential as a versatile compound in medicinal chemistry .
Propriétés
IUPAC Name |
5-(1-phenylpyrazol-4-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-11-15-14-10(17-11)8-6-13-16(7-8)9-4-2-1-3-5-9/h1-7H,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAYXMSSZGXPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[methyl(propan-2-yl)amino]benzaldehyde](/img/structure/B1414746.png)



![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)
amine](/img/structure/B1414755.png)
![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)


![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)
amine](/img/structure/B1414766.png)



